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Compound Name: endo-BCN-PEG12-acid

Cat. No.: B607311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The endo-BCN-PEG12-acid is a heterobifunctional linker designed for advanced

bioconjugation applications. It incorporates three key chemical motifs:

An endo-Bicyclononyne (BCN) group: A strained alkyne that enables highly efficient and

bioorthogonal, copper-free click chemistry reactions.[1][2][3]

A hydrophilic 12-unit polyethylene glycol (PEG) spacer: This PEG linker enhances the

solubility of the conjugate, reduces aggregation, minimizes steric hindrance, and can

decrease immunogenicity.[4][5]

A terminal carboxylic acid: This functional group allows for covalent linkage to primary

amines (e.g., lysine residues on proteins) through standard amide bond formation.

This linker facilitates a two-step conjugation strategy. First, the carboxylic acid is activated to

react with an amine-containing biomolecule. Second, the now-biomolecule-bound BCN group

is available to specifically react with an azide-tagged molecule via Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC). This copper-free nature of SPAAC makes it ideal for use in

sensitive biological systems and live cells where copper-induced cytotoxicity is a concern.
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Key Features:

Bioorthogonal Reaction: The BCN-azide reaction is highly specific and does not interfere

with native biological functional groups.

Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it suitable for in vivo

applications.

Enhanced Solubility: The discrete PEG12 linker improves the aqueous solubility and

pharmacokinetic properties of the resulting conjugate.

Stable Linkage: Forms a stable triazole ring upon reaction with an azide, ensuring a robust

final conjugate.

Applications:

Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for

targeted cancer therapy.

Targeted Drug Delivery: Attaching drugs to targeting ligands (peptides, proteins) to enhance

delivery to specific cells or tissues.

Protein and Peptide Labeling: Site-specific modification of proteins for imaging, tracking, or

functional studies.

Surface Immobilization: Attaching biomolecules to surfaces for diagnostic assays or

biomaterial development.

Experimental Protocols
This section details the two-stage protocol for using endo-BCN-PEG12-acid: (1) conjugation to

an amine-containing biomolecule and (2) subsequent SPAAC reaction with an azide-containing

molecule.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on endo-BCN-PEG12-acid and its

subsequent reaction with a primary amine on a biomolecule (e.g., a protein).
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Materials Required:

endo-BCN-PEG12-acid

Amine-containing biomolecule (e.g., antibody, protein)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar non-amine, non-carboxylate

buffer, pH 4.5-7.2).

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free

buffer).

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Quenching Buffer: Tris or hydroxylamine

Anhydrous DMSO or DMF

Desalting columns for purification

Methodology:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a 10 mg/mL stock solution of endo-BCN-PEG12-acid in anhydrous DMSO or

DMF.

Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or

water immediately before use.

Prepare the biomolecule in the appropriate buffer. If the storage buffer contains amines

(e.g., Tris), exchange it for an amine-free buffer like PBS.

Activation of endo-BCN-PEG12-acid:
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In a microcentrifuge tube, combine endo-BCN-PEG12-acid with a 1.5 to 2-fold molar

excess of both EDC and NHS.

The reaction is most efficient at pH 4.5-7.2. Incubate for 15-30 minutes at room

temperature.

Conjugation to Amine-Containing Biomolecule:

Immediately add the activated endo-BCN-PEG12-acid mixture to the biomolecule

solution. A 10-20 fold molar excess of the linker over the biomolecule is a common starting

point.

The reaction of the NHS-activated acid with primary amines is most efficient at pH 7-8. If

necessary, adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Quenching and Purification:

Add a quenching buffer (e.g., Tris to a final concentration of 50 mM) to stop the reaction by

consuming unreacted NHS esters. Incubate for 15 minutes.

Remove excess, unreacted linker and byproducts using a desalting column or dialysis

appropriate for the size of the biomolecule.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC)
This protocol describes the reaction between the BCN-functionalized biomolecule and an

azide-containing molecule.

Materials Required:

BCN-functionalized biomolecule (from Protocol 1)

Azide-containing molecule of interest

Reaction Buffer: PBS or other biocompatible buffer (pH 7-9).
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DMSO or other compatible organic solvent for dissolving the azide molecule

Methodology:

Reagent Preparation:

Prepare the BCN-functionalized biomolecule in the Reaction Buffer at a concentration of 1-

10 mg/mL.

Dissolve the azide-containing molecule in a minimal amount of DMSO and then dilute it

into the Reaction Buffer.

SPAAC Reaction:

Add the azide-containing molecule to the solution of the BCN-functionalized biomolecule.

A slight molar excess (1.5-5 equivalents) of the azide reagent relative to the BCN-

biomolecule is recommended.

Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours depending on

the concentration and reactivity of the substrates. Incubation can be done at room

temperature or 37°C.

Purification:

After the incubation is complete, the final conjugate can be purified from excess azide

reagent using size-exclusion chromatography (SEC) or other methods suitable for the

specific biomolecule.

Quantitative Data Summary
The following table summarizes typical quantitative parameters for the bioconjugation

protocols. Optimal conditions may vary depending on the specific reactants.
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Parameter
Protocol 1: Amine
Conjugation

Protocol 2: SPAAC
Reaction

Molar Ratio

10-20x molar excess of

Linker/EDC/NHS over

biomolecule

1.5-5x molar excess of azide-

molecule over BCN-

biomolecule

pH
Activation: 4.5-7.2;

Conjugation: 7.2-8.0
7.0 - 9.0

Temperature Room Temperature or 4°C Room Temperature or 37°C

Reaction Time
Activation: 15-30 min;

Conjugation: 2-12 hours
1 - 12 hours

Typical Concentration 1-10 mg/mL biomolecule 1-10 mM reactants

Recommended Buffer
MES (Activation), PBS

(Conjugation)

PBS, HEPES (non-amine, non-

azide buffers)

Visualization of Experimental Workflow
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Protocol 1: Amine Conjugation

Protocol 2: SPAAC Reaction

endo-BCN-PEG12-acid
+ EDC/NHS

Activate Carboxylic Acid
(15-30 min, RT, pH 6.0)

Activation Buffer

Amide Bond Formation
(2-12h, RT, pH 7.4)

Amine-Biomolecule
(e.g., Protein)

Conjugation Buffer

Purification
(Desalting / SEC)

Quench First

BCN-PEG12-Biomolecule

SPAAC Reaction
(1-12h, RT, pH 7.4)

Azide-Molecule
(e.g., Drug, Dye)

Reaction Buffer

Final Purification
(SEC)

Final Bioconjugate

Click to download full resolution via product page

Caption: Workflow for two-step bioconjugation using endo-BCN-PEG12-acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b607311?utm_src=pdf-body-img
https://www.benchchem.com/product/b607311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

